2-Bromo-4-(tert-butyl)-5-fluorophenol
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Overview
Description
2-Bromo-4-(tert-butyl)-5-fluorophenol is an organic compound with the molecular formula C10H12BrFO It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and a tert-butyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 4-(tert-butyl)-5-fluorophenol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)-5-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions, to yield dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Scientific Research Applications
2-Bromo-4-(tert-butyl)-5-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the tert-butyl group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(tert-butyl)phenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(tert-Butyl)-5-fluorophenol: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Bromo-4,6-di-tert-butylphenol: Contains an additional tert-butyl group, which can impact its steric and electronic properties.
Uniqueness
2-Bromo-4-(tert-butyl)-5-fluorophenol is unique due to the combination of bromine, fluorine, and tert-butyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-5-fluorophenol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,1-3H3 |
InChI Key |
PMPHVTZVLFQNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1F)O)Br |
Origin of Product |
United States |
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